molecular formula C6H9N3O2 B15142826 rac Histidine-13C6,15N3

rac Histidine-13C6,15N3

Cat. No.: B15142826
M. Wt: 164.091 g/mol
InChI Key: HNDVDQJCIGZPNO-RIQGLZQJSA-N
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Description

rac Histidine-13C6,15N3: is a stable isotope-labeled compound of histidine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable in various scientific research fields. The molecular formula of this compound is C6H9N3O2, and it has a molecular weight of 164.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Histidine-13C6,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the histidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of histidine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be cost-effective while maintaining high yields and isotopic purity .

Chemical Reactions Analysis

Types of Reactions: rac Histidine-13C6,15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .

Scientific Research Applications

rac Histidine-13C6,15N3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac Histidine-13C6,15N3 involves its incorporation into biological molecules and pathways. The labeled isotopes allow researchers to track the movement and transformation of histidine in various biochemical processes. The molecular targets include enzymes and transporters involved in histidine metabolism, such as histidine decarboxylase and histidine transporters .

Comparison with Similar Compounds

    L-Histidine-13C6,15N3: Another isotope-labeled form of histidine with similar applications.

    L-Histidine-13C6: Labeled only with carbon-13 isotopes.

    L-Histidine-15N3: Labeled only with nitrogen-15 isotopes

Uniqueness: rac Histidine-13C6,15N3 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in research studies, allowing for the simultaneous tracking of carbon and nitrogen atoms in histidine metabolism and interactions .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

164.091 g/mol

IUPAC Name

2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

HNDVDQJCIGZPNO-RIQGLZQJSA-N

Isomeric SMILES

[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13CH]([13C](=O)O)[15NH2]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

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